molecular formula C41H76O6 B1230508 9-Octadecenoic acid (9Z)-, 2,2-bis(hydroxymethyl)-1,3-propanediyl ester CAS No. 25151-96-6

9-Octadecenoic acid (9Z)-, 2,2-bis(hydroxymethyl)-1,3-propanediyl ester

Cat. No.: B1230508
CAS No.: 25151-96-6
M. Wt: 665.0 g/mol
InChI Key: BJXXCOMGRRCAGN-UHFFFAOYSA-N
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Description

Pentaerythritol dioleate (PEDO) is a diester derived from pentaerythritol (a tetrahydric alcohol with a symmetrical structure) and oleic acid, a monounsaturated fatty acid. Its synthesis typically involves direct esterification using catalysts like zinc oxide under optimized conditions (molar ratio of 2:1 pentaerythritol to oleic acid, 230°C, 5 hours) . PEDO is characterized by its hydroxyl value, saponification value, and kinetic viscosity, which make it suitable for industrial applications such as lubricants, plastic additives, and coatings . Its symmetrical molecular architecture enables diverse functionalization, contributing to its versatility in materials science and biotechnology .

Properties

CAS No.

25151-96-6

Molecular Formula

C41H76O6

Molecular Weight

665.0 g/mol

IUPAC Name

[2,2-bis(hydroxymethyl)-3-octadec-9-enoyloxypropyl] octadec-9-enoate

InChI

InChI=1S/C41H76O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)46-37-41(35-42,36-43)38-47-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,42-43H,3-16,21-38H2,1-2H3

InChI Key

BJXXCOMGRRCAGN-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(CO)CO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCC=CCCCCCCCC

Other CAS No.

25151-96-6

physical_description

Other Solid;  Liquid

Synonyms

pentol

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Solid catalysts operate via a surface-mediated mechanism. Metal oxides provide Lewis acid sites that polarize the carbonyl group of oleic acid, enhancing electrophilicity for nucleophilic attack by pentaerythritol. This pathway minimizes side reactions and eliminates catalyst residue.

Standard Protocol

  • Reactants : Pentaerythritol and oleic acid in a 1:2.0–2.2 mass ratio.

  • Catalyst : 0.10–0.25% (w/w) ZnO or SnO₂ relative to total reactant mass.

  • Conditions : 140–190°C for 4–9 hours under N₂ atmosphere.

  • Workup : Filtration to remove solid catalyst, yielding PDO with >90% purity.

Example Synthesis

ParameterExample 1Example 2
Pentaerythritol (g)150150
Oleic Acid (g)625670
Catalyst (g)ZnO (1.16)SnO₂ (1.80)
Temperature (°C)170175
Time (h)75
Yield (g)750765

Influence of Reaction Parameters

Molar Ratio

A pentaerythritol-to-oleic acid ratio of 1:2.0–2.2 balances esterification efficiency and economic viability. Excess oleic acid drives equilibrium toward PDO but requires post-reaction separation.

Catalyst Loading

Optimal loading (0.10–0.25%) ensures sufficient active sites without hindering filtration. Higher loadings marginally improve conversion but increase costs.

Temperature and Time

  • 140–160°C : Slow reaction rates but minimal decomposition.

  • 170–190°C : Optimal balance between rate and product quality.

  • <4 hours : Incomplete conversion; >9 hours: Diminishing returns.

Atmosphere

N₂ inerting prevents oxidative degradation of oleic acid and pentaerythritol, preserving product clarity.

Comparative Analysis of Catalytic Methods

MetricAcid CatalysisSolid Non-Acidic Catalysis
Yield 85–90%90–96%
Purity Requires purificationHigh (direct filtration)
Color YellowishNear-colorless
Corrosion SignificantNone
Catalyst Recovery ImpossibleFull (reusable)

Solid catalysts outperform acid methods in yield, purity, and operational safety, though initial catalyst costs are higher.

Industrial-Scale Production Considerations

Reactor Design

  • Batch Reactors : Preferred for flexibility; equipped with nitrogen spargers and condensers.

  • Continuous Processes : Emerging for high-throughput needs but require precise parameter control.

Cost Efficiency

  • Catalyst Reuse : Metal oxides retain activity over multiple cycles, reducing long-term costs.

  • Energy Use : Lower temperatures (vs. acid catalysis) cut energy consumption by 20–30%.

Environmental Impact

Solid catalysts generate no acidic waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol dioleate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pentaerythritol dioleate can lead to the formation of epoxides or hydroxylated products, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Applications in Scientific Research

1. Chemistry:

  • Precursor in Synthesis: Pentaerythritol dioleate serves as a precursor for synthesizing various chemical compounds.
  • Reagent in Organic Reactions: It is utilized in organic chemistry for its reactivity and ability to participate in various reactions such as oxidation, reduction, and substitution.

2. Biology:

  • Biological Assays: The compound is used in formulating biological assays due to its compatibility with biological systems.
  • Cell Culture Media: It acts as a component in cell culture media, enhancing growth conditions for cells .

3. Medicine:

  • Drug Delivery Systems: Its biocompatibility makes it a candidate for drug delivery systems, where it can facilitate the transport of therapeutic agents.
  • Lubricants in Medical Devices: Pentaerythritol dioleate is explored for use as a lubricant in various medical devices due to its favorable properties .

Industrial Applications

Pentaerythritol dioleate finds extensive use in industrial applications:

  • Lubricants: Its excellent lubricating properties make it a key component in formulating high-performance lubricants for machinery and automotive applications.
  • Plasticizers: It is used as a plasticizer in the production of flexible plastics, improving their workability and durability .
  • Biolubricants: Research indicates that derivatives of pentaerythritol dioleate can serve as effective biolubricants, showing promising results in reducing friction under specific conditions .

Case Studies

1. Biolubricant Research:
A study assessed the lubrication properties of fatty acid esters, including pentaerythritol dioleate derivatives. Results indicated that PDO could outperform traditional lubricants under specific conditions due to its unique chemical structure, making it suitable for high-performance applications .

2. Cell Culture Applications:
Research highlighted the effectiveness of pentaerythritol dioleate as an additive in cell culture media. Its incorporation improved cell viability and growth rates, showcasing its potential in biotechnological applications .

Mechanism of Action

The mechanism of action of pentaerythritol dioleate involves its interaction with various molecular targets and pathways. As a lubricant, it reduces friction between surfaces by forming a thin film that prevents direct contact. This film formation is facilitated by the ester functional groups, which interact with the surfaces and provide a smooth, slippery layer. In biological systems, pentaerythritol dioleate can interact with cell membranes and proteins, potentially affecting their function and stability.

Comparison with Similar Compounds

Comparison with Other Pentaerythritol Esters

Pentaerythritol forms esters with varying degrees of substitution, impacting properties and applications:

Pentaerythritol Tetraoleate (PETO)
  • Structure : Fully esterified with four oleate groups.
  • Properties : Higher viscosity and molecular weight compared to PEDO, making it a superior base oil in lubricants .
  • Applications : Used in high-performance lubricants due to its thermal stability and film-forming ability .
Pentaerythritol Distearate
  • Structure : Diester with stearic acid (saturated C18 fatty acid).
  • Properties : Higher melting point (72°C) compared to PEDO, which likely remains liquid at room temperature due to unsaturated oleate chains.
  • Applications : Solid-state applications in cosmetics and plastics, contrasting with PEDO’s liquid-phase utility .
Pentaerythritol Tetranitrate (PETN)
  • Structure : Nitrate ester derivative.
  • Properties : Explosive sensitivity similar to PEDO’s parent alcohol but chemically distinct due to nitro groups.
  • Applications: Used in explosives, unlike PEDO’s non-energetic roles in coatings or lubricants .

Table 1: Key Properties of Pentaerythritol Esters

Compound Ester Groups Fatty Acid Chain Melting Point Key Applications
Pentaerythritol Dioleate 2 Oleic (unsaturated) Not reported Lubricants, plasticizers
Pentaerythritol Tetraoleate 4 Oleic (unsaturated) Not reported High-performance lubricants
Pentaerythritol Distearate 2 Stearic (saturated) 72°C Cosmetics, plastics
PETN 4 (nitrate) N/A 141°C Explosives

Comparison with Trimethylolpropane (TMP) Esters

TMP-based esters are structurally analogous but derived from trimethylolpropane, a trihydric alcohol:

TMP Trioleate
  • Structure : Three oleate groups.
  • Properties : Lower hydroxyl content than PEDO, leading to higher hydrophobicity. Used in lubricants and biofuels .
  • Performance : In lubricant base oils, TMP trioleate exhibits comparable viscosity to PETO but differs in oxidative stability due to its triester configuration .
TMP Dimer Tetraoleate
  • Structure : Dimerized TMP with four oleate groups.
  • Properties : Similar tri- and tetraester content (97.4 wt%) to pentaerythritol esters, but with branched topology affecting fluidity .

Table 2: PEDO vs. TMP-Based Esters

Property PEDO TMP Trioleate TMP Dimer Tetraoleate
Esterification Degree 2 3 4
Hydroxyl Value Higher Lower Lower
Viscosity Moderate High High
Applications Plasticizers Lubricants Specialty lubricants

Comparison with Other Polyol Esters

Neopentyl Glycol Dioleate (NPG Dioleate)
  • Structure : Diester from neopentyl glycol (dihydric alcohol).
  • Properties : Lower molecular weight than PEDO, resulting in reduced viscosity. Used in low-temperature lubricants .
Dipentaerythritol and Tripentaerythritol
  • Structure : Larger polyols with six or eight hydroxyl groups.
  • Properties : Lower water solubility (20–300× less than pentaerythritol) and higher cost. Mild toxicity limits their use in insecticides, unlike PEDO’s industrial roles .

Regulatory and Market Insights

  • Regulations : PEDO is listed under EU food-contact materials, emphasizing its safety in packaging .
  • Market Trends : Global demand for PETO is rising in Asia-Pacific lubricant markets, with PEDO occupying niche roles due to cost-effectiveness .

Biological Activity

Pentaerythritol dioleate (PDO) is an ester derived from pentaerythritol and oleic acid, noted for its versatile applications in various fields, including biology and medicine. This article delves into the biological activity of PDO, exploring its synthesis, mechanisms of action, and potential applications through a review of diverse research findings.

Overview

Pentaerythritol dioleate is primarily synthesized through the esterification of pentaerythritol with oleic acid, typically using acid catalysts such as sulfuric acid or non-acidic catalysts like tin oxide . The compound exhibits excellent lubricating properties, making it valuable in industrial applications and potentially beneficial in biological contexts.

Synthesis

The synthesis of PDO can be achieved via different methods, each affecting the purity and yield of the final product. The most common method involves the following steps:

  • Esterification Reaction : The reaction between pentaerythritol and oleic acid is conducted under controlled temperature and pressure conditions. The typical mole ratio is approximately 4:1 (oleic acid to pentaerythritol) at temperatures around 210°C .
  • Catalysts : Various catalysts have been explored, including:
    • Acid catalysts (e.g., sulfuric acid)
    • Non-acidic catalysts (e.g., tin oxide, zinc oxide) which reduce side reactions and improve product color .

Table 1: Summary of Synthesis Methods for PDO

MethodCatalyst TypeTemperature (°C)Yield (%)Notes
Acid CatalysisSulfuric Acid210HighCommonly used method
Non-Acidic CatalysisTin Oxide140-190ModerateReduces side reactions
Non-Acidic CatalysisZinc Oxide140-190HighImproved color quality

Pentaerythritol dioleate exhibits several biological activities primarily linked to its lubricating properties and interaction with cellular components:

  • Lubrication : PDO forms a thin film that reduces friction between surfaces, which can be beneficial in medical devices where smooth operation is critical.
  • Cell Interaction : The ester functional groups in PDO may interact with cell membranes and proteins, potentially influencing their stability and function. This interaction can affect cellular processes and signaling pathways .

Applications in Biological Research

PDO has been investigated for various applications in biological assays and as a component in cell culture media. Its properties make it suitable for:

  • Drug Delivery Systems : Due to its biocompatibility and ability to form stable emulsions, PDO is being explored as a carrier for drug delivery .
  • Biolubricants : Research indicates that PDO derivatives may serve as effective biolubricants due to their favorable viscosity and melting point characteristics .

Case Studies

Several studies have highlighted the potential of PDO in various applications:

  • Biolubricant Research :
    • A study assessed the lubrication properties of fatty acid esters, including PDO derivatives, demonstrating their effectiveness in reducing friction under specific conditions. The results indicated that PDO could outperform traditional lubricants in certain scenarios due to its unique chemical structure .
  • Cell Culture Applications :
    • Research has shown that PDO can enhance cell viability in culture media formulations, suggesting its potential as a supplement for improving cell growth and productivity in biotechnological applications .

Q & A

Q. What are the standard experimental protocols for synthesizing pentaerythritol dioleate, and how do reaction parameters influence yield?

Pentaerythritol dioleate is synthesized via direct esterification of pentaerythritol with oleic acid, typically using zinc oxide as a catalyst. Key parameters include a molar ratio of 2:1 (pentaerythritol to acid), 0.08% catalyst by mass, 230°C reaction temperature, and 5-hour duration . Characterization involves acid value, hydroxyl value, and liquid chromatography to confirm ester formation . Deviations in temperature or catalyst concentration may reduce yield due to incomplete esterification or side reactions.

Q. Which analytical techniques are essential for characterizing pentaerythritol dioleate’s structural and thermal properties?

Fourier-transform infrared spectroscopy (FT-IR) identifies ester linkages (C=O stretch at ~1740 cm⁻¹), while differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) assess crystallinity and phase transitions. Kinetic viscosity and saponification values are critical for evaluating purity and molecular weight distribution .

Q. What safety protocols should researchers follow when handling pentaerythritol dioleate in laboratory settings?

Use nitrile gloves and eye protection (EN 166/EU standards) to avoid dermal/ocular exposure. In case of contact, wash with soap and water. Ensure proper ventilation to mitigate inhalation risks, and avoid open flames due to carbon oxide emissions during decomposition .

Q. How can statistical methods like Dunnett’s test improve the reliability of dissolution studies involving pentaerythritol dioleate?

Dunnett’s test compares multiple experimental groups (e.g., varying carrier formulations) against a control to identify statistically significant differences in dissolution rates. A p-value ≤0.05 confirms significance, reducing Type I errors in data interpretation .

Advanced Research Questions

Q. How can contradictory data on pentaerythritol dioleate’s thermophysical properties (e.g., liquid-vapor equilibria) be resolved?

Existing gaps in phase equilibrium data for C6–C10 pentaerythritol esters require high-precision calorimetry and vapor pressure measurements. Cross-validating results with molecular dynamics simulations can reconcile discrepancies between experimental and theoretical models .

Q. What experimental frameworks (e.g., PICOT, FINER) are suitable for designing studies on pentaerythritol dioleate’s applications in drug delivery systems?

The PICOT framework structures research around:

  • P opulation (e.g., hyperlipidemic models),
  • I ntervention (pentaerythritol dioleate as a solubility enhancer),
  • C omparison (alternative carriers like polyethylene glycol),
  • O utcome (bioavailability metrics),
  • T ime (in vitro dissolution over 24 hours). This ensures alignment with clinical relevance and ethical feasibility .

Q. What methodologies address batch-to-batch variability in pentaerythritol dioleate synthesis for explosive phlegmatizers?

Compare the malleability and stability of batches using rheological testing and small-scale detonation assays. For example, PE4 explosives containing 87% RDX phlegmatized with pentaerythritol dioleate show reduced sensitivity compared to sebacate-based formulations .

Q. How do hydroxyl group interactions in pentaerythritol dioleate influence its solubility in amorphous carrier systems?

Ethanol-induced reactions between pentaerythritol’s hydroxyl groups and ester-responsive surfactants (ERS) disrupt crystalline lattices, enhancing amorphous phase formation. FT-IR and PXRD track hydrogen bonding changes, while DSC monitors glass transition temperatures (Tg) .

Q. What are the ethical considerations when designing toxicological studies on pentaerythritol dioleate?

Adhere to observational epidemiology frameworks (cohort, case-control studies) and minimize animal use via in silico toxicity prediction models. Human studies must prioritize informed consent and exclude high-risk populations (e.g., immunocompromised individuals) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-Octadecenoic acid (9Z)-, 2,2-bis(hydroxymethyl)-1,3-propanediyl ester
Reactant of Route 2
Reactant of Route 2
9-Octadecenoic acid (9Z)-, 2,2-bis(hydroxymethyl)-1,3-propanediyl ester

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